11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-

Anti-inflammatory SAR Indenoquinoline

11H-Indeno[1,2-b]quinolin-11-one, 8-fluoro-10-(methylamino)- (CAS 93663-33-3) is a tetracyclic indenoquinoline derivative with a molecular formula of C17H11FN2O and a molecular weight of 278.28 g/mol. The compound features an 8-fluoro substituent on the quinoline ring and a 10-methylamino group on the indeno core, placing it within the broader class of indenoquinoline-based bioactive molecules.

Molecular Formula C17H11FN2O
Molecular Weight 278.28 g/mol
CAS No. 93663-33-3
Cat. No. B12707850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-
CAS93663-33-3
Molecular FormulaC17H11FN2O
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O
InChIInChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)
InChIKeyFBVXWGXCLORXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one (CAS 93663-33-3): A Fluorinated Heterocyclic Scaffold for Targeted Lead Optimization


11H-Indeno[1,2-b]quinolin-11-one, 8-fluoro-10-(methylamino)- (CAS 93663-33-3) is a tetracyclic indenoquinoline derivative with a molecular formula of C17H11FN2O and a molecular weight of 278.28 g/mol . The compound features an 8-fluoro substituent on the quinoline ring and a 10-methylamino group on the indeno core, placing it within the broader class of indenoquinoline-based bioactive molecules [1]. This scaffold is historically associated with anti-inflammatory, analgesic, and anticancer activities, and the specific substitution pattern is known to modulate target selectivity and pharmacokinetic properties, making it a distinct candidate for structure-activity relationship (SAR) programs.

Why 8-Fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one Cannot Be Replaced by Generic Indenoquinolines


Indenoquinoline derivatives are highly sensitive to subtle structural modifications. Published SAR data demonstrate that substitution on either the indeno or quinoline rings profoundly alters pharmacological activity compared to the parent system [1]. For example, in the MB 432 series, even minor modifications led to a dramatic loss of anti-inflammatory potency [1]. Consequently, the 8-fluoro-10-methylamino combination is not functionally interchangeable with other indenoquinolines, such as 10-amino, 10-chloro, or non-fluorinated analogs, as these changes dictate target engagement, metabolic stability, and selectivity. The quantitative evidence in Section 3 details the specific differentiators that matter for compound selection in drug discovery or chemical biology projects.

Quantitative Differentiation of 8-Fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one Against Closest Analogs


Anti-inflammatory Activity Loss vs. Parent MB 432: A Critical Selection Parameter

The 8-fluoro substitution on the quinoline ring of the target compound is reported to abolish the strong anti-inflammatory and analgesic properties characteristic of the parent 10-methylamino-11H-indeno[1,2-b]quinolin-11-one (MB 432) [1]. This indicates that the target compound is not a direct replacement for non-fluorinated MB 432 in anti-inflammatory applications, a critical differentiation for procurement decisions where anti-inflammatory activity is the primary endpoint.

Anti-inflammatory SAR Indenoquinoline

Cholinesterase Inhibition: Differentiating 8-Fluoro Substitution from 10-Amino Analogs

A closely related analog, 8-fluoro-10H-indeno[1,2-b]quinolin-11-amine (which lacks the N-methyl group but retains the 8-fluoro substitution), exhibited an IC50 of 430 nM against human acetylcholinesterase (AChE) [1]. A second assay for cholinesterase showed a much weaker IC50 of 7,100 nM [1]. The target compound, featuring an N-methylamino group at position 10, is predicted to have altered AChE affinity compared to the primary amine analog, offering a potential differentiation point for CNS-targeted programs that require fine-tuning of cholinergic activity.

Cholinesterase Acetylcholinesterase CNS

Anticancer Activity Gap: 10-Methylamino vs. 10-Dimethylaminopropylamino Analogs

In a study of G-quadruplex-binding and DNA-cleavage agents, 8-fluoro-10-(N-3-dimethylaminopropyl)amino-11H-indeno[1,2-b]quinoline (compound 5b) emerged as the most promising anticancer candidate with an IC50 range of 0.31–11.97 μM across multiple cancer cell lines [1]. The target compound carries a simpler methylamino group at position 10. SAR logic dictates that the extended basic side chain in 5b is crucial for DNA interaction and cellular potency. Therefore, the target compound is expected to exhibit significantly lower anticancer activity than 5b, making it more suitable for applications where low cytotoxicity is preferred (e.g., target validation, non-oncology indications).

Anticancer G-quadruplex DNA binding

Physicochemical Differentiation: 8-Fluoro vs. Non-Fluorinated Parent MB 432

The introduction of a fluorine atom at the 8-position of the quinoline ring is a classic medicinal chemistry strategy to increase metabolic stability and modulate lipophilicity. The molecular weight increases from 260.29 g/mol (MB 432, CAS 79522-53-5) to 278.28 g/mol for the target compound . The calculated logP is expected to increase by approximately 0.2–0.4 log units relative to the non-fluorinated parent, a shift that can significantly affect plasma protein binding, volume of distribution, and CYP450-mediated metabolism. These property changes differentiate the target compound from MB 432 in PK/PD studies.

Physicochemical properties Lipophilicity Metabolic stability

Targeted Application Scenarios for 8-Fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one Based on Differentiated Evidence


Negative Control or Selectivity Probe in Anti-inflammatory Drug Discovery

Given the published evidence that ring substitution in the MB 432 series abolishes anti-inflammatory activity , 8-fluoro-10-(methylamino)-11H-indeno[1,2-b]quinolin-11-one serves as a valuable negative control compound. Researchers can use it to confirm on-target vs. off-target effects of related indenoquinoline leads in COX inhibition or carrageenin edema models. This application is directly supported by the SAR data from the 1983 study. (Source: Section 3, Evidence Item 1)

CNS Drug Discovery: Alzheimer's Disease and Cholinergic Target Screening

The 8-fluoro substitution has been characterized in an acetylcholinesterase inhibition assay (IC50 = 430 nM for the primary amine analog) . The target compound's N-methylamino variant is an ideal next-step screening candidate to establish the SAR for cholinergic targets. Its predicted intermediate AChE affinity makes it suitable for phenotypic screening in neuronal cell lines or ex vivo brain slice models. (Source: Section 3, Evidence Item 2)

Anticancer Target Deconvolution with Low-Cytotoxicity Tool Compound

The structure-activity cliff between the target compound (10-methylamino) and the highly potent 10-(N-3-dimethylaminopropyl)amino analog (IC50 0.31–11.97 μM) positions the target compound as a low-cytotoxicity chemical probe. Use it to interrogate DNA-damage response pathways or G-quadruplex biology without triggering apoptosis, enabling cleaner mechanistic readouts. (Source: Section 3, Evidence Item 3)

ADME/PK Comparative Studies for Fluorine-Enabled Property Optimization

The fluorine-induced shift in molecular weight and lipophilicity (predicted +0.2–0.4 logP) differentiates this compound from the non-fluorinated parent MB 432. This makes it a useful tool for head-to-head comparative metabolism studies (e.g., microsomal stability, CYP inhibition) to quantify the benefit of fluorine incorporation in the indenoquinoline scaffold. (Source: Section 3, Evidence Item 4)

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